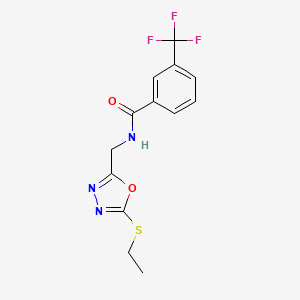

N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c1-2-22-12-19-18-10(21-12)7-17-11(20)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXXMKGMYQKRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. The process may include the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Anti-inflammatory Activity

One of the prominent applications of this compound is its potential as an anti-inflammatory agent. Research indicates that oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In comparative studies, compounds similar to N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide have shown promising IC50 values, indicating significant inhibitory potency against COX-II .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The ability of oxadiazole derivatives to interfere with cancer cell signaling pathways has been documented in several studies. For instance, compounds containing the oxadiazole ring have demonstrated cytotoxic effects against various cancer cell lines .

Case Study 1: COX-II Inhibition

A study focused on the design and synthesis of novel oxadiazole derivatives reported that compounds structurally related to this compound exhibited significant COX-II inhibitory activity with IC50 values lower than standard drugs like Celecoxib . This highlights the potential for developing new anti-inflammatory therapies based on this compound.

Case Study 2: Radiosynthesis for Imaging

Another innovative application is in the field of radiochemistry. A novel method for incorporating fluorine isotopes into similar compounds has been explored for use as positron emission tomography (PET) tracers. This approach enhances the imaging capabilities for studying biological processes in vivo, particularly in cancer research .

Mechanism of Action

The mechanism of action of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often leading to inhibition or modulation of their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, further contributing to its bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Core

The 1,3,4-oxadiazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include substituents at the 2- and 5-positions of the oxadiazole ring and modifications to the benzamide group:

Key Observations :

- The ethylthio group in the target compound and compound 6a may enhance solubility compared to bulkier substituents like the dioxane ring in compound 19 .

Enzyme Inhibition

- Compound 6a (C17H15N3O4S2) demonstrated inhibitory activity against human carbonic anhydrase II (hCA II), with molecular docking revealing interactions via its ethylthio-oxadiazole and sulfonyl groups . This suggests that the target compound’s ethylthio moiety may similarly contribute to enzyme binding.

- LMM5 and LMM11 exhibited antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the oxadiazole scaffold’s role in targeting redox enzymes .

Antimicrobial Potential

- Compounds with aminothiazole-sulfanylpropanamide groups (e.g., 7c-f ) showed moderate antibacterial activity, suggesting that the sulfanyl linkage in the target compound could be optimized for similar effects.

Physicochemical Properties

Spectroscopic and Analytical Data

- IR Spectroscopy : All benzamide derivatives show C=O stretches near 1600–1700 cm⁻¹. The trifluoromethyl group in the target compound may cause distinct electronic effects in NMR, such as deshielding of adjacent protons .

- NMR : The 3-(trifluoromethyl)benzamide group would exhibit aromatic protons near δ 7.5–8.0 ppm, similar to compound 19 .

- Mass Spectrometry : A molecular ion peak at m/z ~375 (M+) is expected for the target compound, comparable to compound 7c .

Biological Activity

N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that incorporates a trifluoromethyl group, an oxadiazole ring, and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 395.48 g/mol

- CAS Number : 1448065-73-3

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, which may lead to inhibition or modulation of their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, contributing further to its bioactivity .

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as:

- Telomerase

- Histone deacetylases (HDAC)

- Thymidylate synthase

Studies demonstrate that structural modifications of the oxadiazole derivatives can enhance their cytotoxicity against malignant cells. For instance, hybridization with other anticancer pharmacophores has yielded compounds with diverse mechanisms of action against different cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory and Other Activities

Additionally, this compound exhibits anti-inflammatory properties and may act as an inhibitor of various inflammatory pathways. The presence of the ethylthio group contributes to its bioactivity by enhancing solubility and bioavailability .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving amide coupling and heterocycle formation. A typical route (derived from analogous structures) involves:

Amide bond formation : Reacting 3-(trifluoromethyl)benzoic acid with (5-(ethylthio)-1,3,4-oxadiazol-2-yl)methanamine using coupling agents like oxalyl chloride or EDCI in solvents such as DCM or DMF .

Oxadiazole ring synthesis : Cyclization of thiosemicarbazides with carboxylic acids under microwave or thermal conditions .

Critical factors :

- Temperature control : Excess heat may degrade the oxadiazole ring.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying to avoid hydrolysis.

- Purification : Column chromatography or recrystallization (using methanol/water) is essential for ≥95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze and NMR for characteristic signals:

- Trifluoromethyl group: ~120–125 ppm (quartet in -NMR).

- Oxadiazole protons: 8.2–8.5 ppm (aromatic coupling) .

- HPLC : Retention time consistency (e.g., 13.05 min for analogs) and purity ≥95% .

- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 366.1 for fluorinated analogs) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethylthio vs. methylthio) on the oxadiazole ring influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies are critical:

Synthetic diversification : Replace the ethylthio group with methylthio, phenylthio, or halogenated analogs via nucleophilic substitution .

Bioassays : Compare inhibitory potency (e.g., IC) against target enzymes (e.g., carbonic anhydrase II) using fluorometric assays .

Computational modeling : Perform molecular docking (e.g., UCSF Chimera ) to assess binding affinity changes. For example, ethylthio groups may enhance hydrophobic interactions in enzyme active sites .

Q. What experimental strategies resolve contradictory data in biological activity reports (e.g., variable IC50_{50}50 values across studies)?

Methodological Answer: Address discrepancies through:

Standardized assay conditions :

- Uniform buffer pH (e.g., 7.4 for physiological relevance).

- Control for solvent effects (e.g., DMSO ≤1% v/v).

Orthogonal validation :

- Use surface plasmon resonance (SPR) to confirm binding kinetics.

- Cross-validate with cell-based assays (e.g., cytotoxicity in HeLa cells).

Batch-to-batch consistency : Ensure compound purity via HPLC and elemental analysis .

Q. How can in silico methods predict the metabolic stability of this compound?

Methodological Answer: Leverage computational tools:

ADMET prediction : Use software like SwissADME to estimate metabolic sites (e.g., oxadiazole ring oxidation).

CYP450 interaction modeling : Identify potential CYP3A4/2D6 substrates via docking simulations .

Metabolite identification : Simulate phase I/II metabolism (e.g., hydrolysis of the ethylthio group) using Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.